4-chloro-7-nitro-1H-imidazo[4,5-c]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-7-nitro-3H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O2/c7-6-5-4(9-2-10-5)3(1-8-6)11(12)13/h1-2H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJIDRWGWWHUBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=N1)Cl)NC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 4 Chloro 7 Nitro 1h Imidazo 4,5 C Pyridine
Analysis of Intrinsic Electrophilic and Nucleophilic Sites
Computational chemistry provides powerful tools for predicting the reactivity of molecules by mapping their electronic landscapes. Methods like Density Functional Theory (DFT) are used to calculate molecular orbitals and electrostatic potential, which in turn identify the most probable sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com
For 4-chloro-7-nitro-1H-imidazo[4,5-c]pyridine, the distribution of electron density is highly polarized. The pyridine (B92270) nitrogen atom and the strongly electron-withdrawing nitro group significantly lower the electron density in the pyridine portion of the fused ring system. This effect is most pronounced at the carbon atoms ortho and para to these activating groups. Consequently, the C4 and C7 positions are rendered highly electrophilic and are the primary sites for nucleophilic attack. stackexchange.com Conversely, the imidazole (B134444) ring retains a higher electron density. DFT analyses on related imidazo[4,5-b]pyridine systems have shown that the non-annulated imidazole nitrogen (N1 or N3, depending on the tautomer) is typically the most basic and nucleophilic site in the molecule, making it susceptible to protonation or alkylation. mdpi.com
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). researchgate.net For this compound, the LUMO is expected to have large coefficients on the C4 and C7 carbon atoms, further supporting their role as the principal electrophilic centers.
Table 1: Predicted Reactive Sites of this compound
| Site | Type | Predicted Reactivity | Rationale |
| C4 | Electrophilic | High | Activated by pyridine N and para-nitro group. |
| C7 | Electrophilic | High | Activated by pyridine N and ortho-nitro group. |
| N1/N3 (Imidazole) | Nucleophilic | Moderate | Site of highest electron density; susceptible to protonation/alkylation. |
| Nitro Group (N) | Electrophilic | High | Susceptible to reduction. |
Mechanistic Pathways of Key Transformations
Detailed Studies of Nucleophilic Aromatic Substitution at C4 and C7
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism. nih.govopenstax.org This pathway is highly favored because the electron-withdrawing nitro group and the pyridine ring nitrogen effectively stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgopenstax.org
The mechanism begins with the attack of a nucleophile on one of the electron-deficient carbon atoms, C4 or C7. This initial addition is typically the rate-determining step. stackexchange.com The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanion (the Meisenheimer complex). The negative charge in this intermediate is delocalized over the ring and, crucially, onto the oxygen atoms of the nitro group and the pyridine nitrogen atom. stackexchange.comyoutube.com This stabilization is most effective when the attack occurs at positions ortho or para to the electron-withdrawing groups. openstax.org In the final step, the leaving group, in this case, the chloride ion, is eliminated, and the aromaticity of the ring is restored.
Both C4 and C7 are activated for SNAr. The C4 position is para to the pyridine N5 and ortho to the imidazole ring, while the C7 position is ortho to the nitro group and the pyridine N5. The relative reactivity of these two sites can depend on the specific nucleophile and reaction conditions, though both are viable handles for molecular elaboration with various nucleophiles such as amines, alkoxides, and thiolates.
Investigation of Nitro Group Reduction Mechanisms
The reduction of the nitro group to a primary amine is a fundamental transformation that dramatically alters the electronic properties of the molecule, converting a strongly deactivating group into a strongly activating one. masterorganicchemistry.com This transformation is pivotal for further functionalization, particularly for building more complex fused heterocyclic systems. The reduction proceeds through a six-electron process, typically involving nitroso and hydroxylamine (B1172632) intermediates. nih.gov
Several methods are available for the reduction of aromatic nitro compounds, each with its own mechanistic nuances and chemoselectivity profile. wikipedia.orgorganic-chemistry.org
Catalytic Hydrogenation: This is a common and efficient method. Catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide are highly effective. masterorganicchemistry.com The mechanism involves the adsorption of hydrogen and the nitro compound onto the catalyst surface, followed by a stepwise transfer of hydrogen atoms. orientjchem.org However, with substrates containing aryl chlorides, there is a risk of competitive hydrodechlorination. In such cases, catalysts like Raney nickel are often preferred as they can be more selective for nitro group reduction. commonorganicchemistry.com
Metal/Acid Reduction: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) are also widely used. masterorganicchemistry.com The mechanism involves a series of single electron transfers from the metal to the nitro group, with protons from the acid participating in the formation of water as a byproduct. These methods are often robust and tolerate a variety of functional groups.
The choice of reducing agent is critical to ensure the selective reduction of the nitro group without affecting the chloro substituent or the heterocyclic core.
Table 2: Common Reagents for Nitro Group Reduction and Their Suitability
| Reagent/Catalyst | Typical Conditions | Advantages | Potential Issues for Substrate |
| H₂, Pd/C | MeOH or EtOH, RT | High efficiency, clean reaction. | Risk of hydrodechlorination at C4. |
| H₂, Raney Ni | MeOH or EtOH, RT | Lower risk of dehalogenation. commonorganicchemistry.com | Pyrophoric catalyst. |
| Fe, HCl or NH₄Cl | EtOH/H₂O, reflux | Cost-effective, selective. researchgate.net | Acidic conditions, workup can be tedious. |
| SnCl₂·2H₂O | EtOH or EtOAc, reflux | Mild, good for sensitive substrates. | Stoichiometric tin waste. |
Heteroannulation and Cyclization Reaction Mechanisms
The functional groups of this compound, particularly after the reduction of the nitro group, serve as versatile precursors for heteroannulation and cyclization reactions. The resulting 7-amino-4-chloro-1H-imidazo[4,5-c]pyridine and the corresponding diamine (after subsequent reduction or displacement of the chloride) are key intermediates.
A common strategy involves the reaction of an ortho-diamino pyridine derivative with a one or two-carbon electrophile to construct a new fused ring. For example, the synthesis of imidazo[4,5-c]pyridines can be achieved by reacting 3,4-diaminopyridine (B372788) with carboxylic acids or their derivatives, often in the presence of a dehydrating agent like polyphosphoric acid. nih.gov Following this logic, if the 4-chloro-7-nitro precursor is converted to 4,7-diamino-1H-imidazo[4,5-c]pyridine, this intermediate could undergo cyclization with various reagents to form novel polycyclic systems. For instance, reaction with formic acid would lead to a purine-like tricyclic system, while reaction with a 1,2-dicarbonyl compound would form a new six-membered ring.
Another powerful strategy is reductive cyclization. In a related system, 4-nitro-1H-imidazol-5-yl carbonyl compounds undergo catalytic hydrogenation which simultaneously reduces the nitro group and triggers cyclization to form imidazo[4,5-b]pyridinones. rsc.org This suggests a potential pathway where a substituent introduced at the C4 position of this compound could participate in a cyclization reaction upon reduction of the C7-nitro group.
Kinetic and Thermodynamic Aspects of Reactivity
The kinetics of SNAr reactions on electron-deficient chloro-nitro-heterocycles have been studied to elucidate their mechanisms. For example, the reactions of 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine (B43025) with arenethiolates follow second-order kinetics, consistent with a bimolecular addition-elimination mechanism. rsc.org Such studies often employ Hammett plots, which correlate reaction rates with the electronic properties of substituents on the nucleophile, to probe the nature of the transition state. rsc.org
For the reaction of this compound with a nucleophile, the rate law is expected to be: Rate = k[Substrate][Nucleophile]
Kinetic studies on analogous systems often reveal large, negative entropies of activation (ΔS‡), which is characteristic of a bimolecular reaction where two species combine to form a more ordered transition state. ias.ac.in The enthalpy of activation (ΔH‡) provides information about the energy barrier of the reaction.
Table 3: Illustrative Kinetic Data for SNAr of 2-Chloro-5-nitropyridine with Arenethiolates in Methanol at 25°C (Data from a related system) rsc.org
| Nucleophile (XC₆H₄S⁻) | Substituent (X) | 10³ k₂ (L mol⁻¹ s⁻¹) |
| p-OCH₃ | Electron-donating | 11.2 |
| p-CH₃ | Electron-donating | 7.94 |
| H | Neutral | 3.55 |
| p-Cl | Electron-withdrawing | 1.95 |
| p-NO₂ | Strong electron-withdrawing | 0.20 |
This data illustrates the trend that electron-donating groups on the nucleophile increase the reaction rate, consistent with an SNAr mechanism.
Role of Catalysis in Modulating Reactivity and Selectivity
Catalysis plays a crucial role in expanding the synthetic utility of halo-heterocycles and in controlling the selectivity of reactions.
Palladium-Catalyzed Cross-Coupling: While SNAr reactions are effective with strong nucleophiles, palladium-catalyzed cross-coupling reactions offer a powerful alternative for forming C-C, C-N, and C-O bonds with a broader range of substrates, often under milder conditions. mdpi.com Reactions like the Suzuki (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig amination (with amines) could be applied to the C4-Cl position of this compound. nih.govorganic-chemistry.org These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki/Stille) or coordination, and reductive elimination. The use of specific palladium catalysts and ligands can be tailored to achieve high yields and functional group tolerance. osi.lvdntb.gov.ua
Catalysis in Nitro Reduction: As discussed previously, the hydrogenation of the nitro group is a catalyst-dependent process. The choice of catalyst (e.g., Pd/C, Raney Ni, PtO₂) and conditions can determine the outcome, allowing for the selective reduction of the nitro group in the presence of the chloro group and other functionalities. commonorganicchemistry.comresearchgate.net
Phase-Transfer Catalysis: For reactions such as N-alkylation on the imidazole ring, phase-transfer catalysis (PTC) can be employed. This method uses a catalyst, such as a quaternary ammonium (B1175870) salt, to shuttle an anionic nucleophile from an aqueous or solid phase into an organic phase where the substrate is dissolved, facilitating the reaction under mild, heterogeneous conditions. uctm.edu
Advanced Spectroscopic and Structural Characterization of 4 Chloro 7 Nitro 1h Imidazo 4,5 C Pyridine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (1H, 13C, 2D NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the precise structure of organic molecules in solution. A comprehensive analysis of 4-chloro-7-nitro-1H-imidazo[4,5-c]pyridine would involve a suite of NMR experiments, including ¹H, ¹³C, and two-dimensional (2D) techniques, to map out the complete atomic connectivity.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show three distinct signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) portion of the fused ring and the proton on the imidazole (B134444) ring. The N-H proton of the imidazole is expected to appear as a broad singlet, with a chemical shift that is sensitive to solvent and concentration effects. The potent electron-withdrawing nature of the nitro group, the chloro substituent, and the pyridine nitrogen atom would cause a significant downfield shift for the aromatic protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to display seven unique signals, one for each carbon atom in the distinct electronic environments of the molecule. The carbons bonded directly to the chlorine atom and the nitro group are expected to be the most deshielded, appearing at the downfield end of the spectrum.
2D NMR Spectroscopy
To definitively assign each proton and carbon signal, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, confirming the positions of the protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton with its directly attached carbon atom.
Predicted NMR Data for this compound
| Technique | Predicted Chemical Shift (ppm) | Assignment | Multiplicity |
|---|---|---|---|
| ¹H NMR | ~13.0 - 15.0 | N-H | br s |
| ¹H NMR | ~9.0 - 9.5 | CH (imidazole) | s |
| ¹H NMR | ~8.5 - 9.0 | CH (pyridine) | d |
| ¹H NMR | ~8.0 - 8.5 | CH (pyridine) | d |
| ¹³C NMR | ~155 | C-NO₂ | s |
| ¹³C NMR | ~150 | C-Cl | s |
| ¹³C NMR | ~148 | C (imidazole) | s |
| ¹³C NMR | ~142 | C (ring junction) | s |
| ¹³C NMR | ~135 | C (ring junction) | s |
| ¹³C NMR | ~125 | CH (pyridine) | d |
| ¹³C NMR | ~120 | CH (pyridine) | d |
Note: Predicted values are estimates and may vary based on solvent and experimental conditions.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of a molecule. For this compound, with a molecular formula of C₆H₃ClN₄O₂, HRMS would provide an exact mass measurement with high precision. The presence of a chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak (a single chlorine atom gives rise to an M+2 peak that is approximately one-third the intensity of the M peak).
Analysis of the fragmentation patterns, often achieved through tandem mass spectrometry (MS/MS), offers insights into the molecule's structure. For the title compound, predictable fragmentation would include the loss of the nitro group (NO₂), the chlorine atom (Cl), and potentially hydrogen cyanide (HCN) from the imidazole ring.
Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₆H₃ClN₄O₂ |
| Calculated Exact Mass ([M+H]⁺) | 198.9990 |
| Key Fragmentation Pathways | Loss of NO₂, loss of Cl, loss of HCN |
Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of chemical bonds within a molecule, providing a characteristic fingerprint of the functional groups present.
For this compound, several key vibrational modes would be identifiable:
N-H Stretch: A broad absorption band in the IR spectrum is expected for the N-H bond of the imidazole ring.
Aromatic C-H Stretch: Sharp signals are anticipated for the C-H bonds of the aromatic system.
Nitro (NO₂) Group Stretches: The nitro group will produce two strong and distinct bands corresponding to its asymmetric and symmetric stretching vibrations.
Aromatic Ring Stretches: A series of bands in the fingerprint region will correspond to the C=C and C=N stretching vibrations of the fused imidazo[4,5-c]pyridine core.
C-Cl Stretch: A signal at lower wavenumbers will indicate the presence of the carbon-chlorine bond.
Computational methods, such as Density Functional Theory (DFT), have been successfully used to predict and assign the vibrational spectra of related molecules like 4-chloro-7-nitrobenzofurazan (B127121), showing good correlation with experimental results. researchgate.net
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Primary Technique |
|---|---|---|
| N-H stretch | 3200 - 3500 (broad) | IR |
| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |
| NO₂ asymmetric stretch | 1500 - 1560 | IR, Raman |
| NO₂ symmetric stretch | 1335 - 1385 | IR, Raman |
| Aromatic C=C/C=N stretch | 1400 - 1600 | IR, Raman |
| C-Cl stretch | 600 - 800 | IR, Raman |
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and torsional angles, and reveals the nature of intermolecular interactions that govern the crystal packing.
Although an experimental crystal structure for this compound has not been reported, several features of its solid-state structure can be predicted. The planarity of the fused aromatic ring system would likely facilitate significant π-π stacking interactions. Moreover, the molecule possesses both hydrogen bond donors (the imidazole N-H) and multiple hydrogen bond acceptors (the nitrogen atoms of the pyridine and imidazole rings, and the oxygen atoms of the nitro group). Consequently, it is highly probable that the crystal lattice is stabilized by an extensive network of intermolecular hydrogen bonds, leading to a well-ordered, three-dimensional supramolecular architecture.
Computational and Theoretical Studies
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic landscape of 4-chloro-7-nitro-1H-imidazo[4,5-c]pyridine. DFT methods, such as B3LYP, are often used for their balance of computational cost and accuracy in predicting molecular properties.
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. The presence of the imidazole (B134444) and pyridine (B92270) rings suggests a largely planar structure. Theoretical studies on related heterocyclic compounds, such as imidazo[1,2-a]pyridine (B132010) derivatives, have successfully employed methods like B3LYP with a 6-31+G(d,p) basis set to achieve optimized geometries. scirp.org Such calculations would precisely define the spatial arrangement of the chloro and nitro substituents relative to the fused ring system. Conformational analysis would explore any potential rotational isomers, although for a rigid fused-ring system like this, significant conformational flexibility is not expected.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity. scirp.org
For this compound, the HOMO is likely to be distributed over the electron-rich imidazo[4,5-c]pyridine ring system. In contrast, the LUMO is expected to be localized predominantly on the nitro group, a strong electron-withdrawing moiety. researchgate.net This distribution facilitates intramolecular charge transfer from the ring system to the nitro group upon electronic excitation. A smaller HOMO-LUMO gap would suggest higher reactivity. Theoretical studies on similar nitro-substituted heterocyclic compounds have shown that the nitro group significantly contributes to the character of the LUMO. researchgate.net
Table 1: Predicted Frontier Orbital Properties
| Property | Predicted Characteristic for this compound |
|---|---|
| HOMO Localization | Primarily on the imidazo[4,5-c]pyridine ring |
| LUMO Localization | Primarily on the nitro group and adjacent pyridine ring |
| HOMO-LUMO Gap | Relatively small, indicating potential for reactivity and charge transfer |
| Charge Transfer | Intramolecular, from the fused ring to the nitro group |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting sites susceptible to electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue signifies areas of positive potential (electron-poor, susceptible to nucleophilic attack).
In this compound, the MEP map would likely show a significant region of negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the imidazole and pyridine rings. scirp.org Conversely, the areas around the hydrogen atoms and the carbon atom attached to the chlorine would exhibit a more positive potential. This mapping helps to identify the most probable sites for intermolecular interactions.
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation. For instance, theoretical calculations can simulate the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions, including the energies and oscillator strengths of these transitions. Such calculations have been successfully applied to analyze the spectra of related compounds like 4-chloro-7-nitrobenzofurazan (B127121). researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand-Target Interactions
While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time, often in the presence of a solvent or a biological target. MD simulations can be used to study the conformational changes, flexibility, and intermolecular interactions of this compound.
In the context of drug design, MD simulations are invaluable for understanding how a ligand like this compound might interact with a protein's active site. nih.gov These simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the role of water molecules in mediating these interactions. Such studies have been conducted on analogous 4-nitroimidazole (B12731) derivatives to explore their binding modes with protein targets. researchgate.net
In Silico Prediction of Chemical Reactivity and Regioselectivity
Computational methods can also predict the chemical reactivity and regioselectivity of this compound. Reactivity indices derived from DFT, such as chemical hardness, softness, and the Fukui function, can provide a quantitative measure of local reactivity. scirp.org
For nucleophilic aromatic substitution reactions, which are common for chloro-substituted pyridines, computational models can be used to predict the most likely site of attack. The presence of the electron-withdrawing nitro group is expected to activate the pyridine ring towards nucleophilic attack. The regioselectivity of such reactions can be rationalized by analyzing the distribution of the LUMO and the calculated activation energies for different reaction pathways. wuxibiology.com This allows for a theoretical prediction of the products that would be formed in a chemical reaction.
Theoretical Investigations of Protonation Equilibria and Solvent Effects
Computational and theoretical studies are crucial for understanding the intrinsic properties of a molecule, such as this compound, at an atomic level. These investigations provide insights into its electronic structure, reactivity, and the influence of the surrounding environment on its behavior. Specifically, theoretical examinations of protonation equilibria and solvent effects can elucidate the molecule's acidity/basicity, tautomeric preferences, and interactions with different media, which are fundamental to its chemical and potential biological activity.
At present, specific theoretical studies detailing the protonation equilibria and solvent effects exclusively for this compound are not available in the cited literature. However, computational investigations on structurally related compounds, such as substituted imidazo[4,5-b]pyridines and nitro-substituted imidazoles, offer valuable analogous insights into the potential behavior of the target molecule.
Research Findings from Analogous Systems
Theoretical studies on imidazo[4,5-b]pyridine derivatives, which share the core heterocyclic structure, have been conducted to determine their proton and metal dication affinities. Density Functional Theory (DFT) calculations, a common computational method, have been employed to identify the most probable sites of protonation. For the imidazo[4,5-b]pyridine scaffold, the imidazole nitrogen is consistently identified as the most basic site and, therefore, the primary center for protonation. The basicity of the imidazole nitrogen is generally higher than that of the pyridine nitrogen.
The electronic nature of substituents on the heterocyclic ring system significantly modulates the proton affinity. Electron-donating groups tend to increase the basicity of the molecule, making protonation more favorable. Conversely, electron-withdrawing groups, such as the nitro group present in this compound, are known to decrease the proton affinity of the imidazole ring. This effect is due to the delocalization of electron density away from the nitrogen atoms, making them less available to accept a proton.
Furthermore, the position of substituents can have a discernible impact on the molecule's basicity. For instance, in substituted imidazo[4,5-b]pyridines, a substituent closer to the protonation site exerts a more significant electronic influence.
The effect of solvents on the stability of different tautomers and protonated forms of nitro-substituted heterocyclic compounds has also been a subject of theoretical investigation. The presence of a solvent can significantly influence tautomeric equilibria, often favoring the more polar tautomer in a more polar solvent. This is due to the stabilization of the more polar species through dipole-dipole interactions and hydrogen bonding with the solvent molecules. For nitro-substituted compounds, the strong electron-withdrawing nature of the nitro group can lead to a considerable dipole moment, enhancing the stabilization by polar solvents.
While direct computational data for this compound is not available, the principles derived from these related studies allow for informed predictions about its behavior. The presence of the electron-withdrawing chloro and nitro groups is expected to significantly lower the basicity of the imidazo[4,5-c]pyridine core compared to the unsubstituted parent compound. The equilibrium between different tautomers, arising from the position of the proton on the imidazole ring, will likely be influenced by the solvent environment, with more polar solvents potentially stabilizing tautomers with larger dipole moments.
To provide a quantitative understanding for this compound, dedicated computational studies would be required. Such studies would typically involve geometry optimization of the neutral molecule and its various protonated forms, followed by frequency calculations to confirm them as true minima on the potential energy surface. The relative energies of the different protonated species would then be calculated to determine the most favorable protonation site. To assess solvent effects, these calculations would be repeated using a continuum solvation model, which simulates the bulk properties of a solvent, or by including explicit solvent molecules in the calculation.
The data generated from such theoretical work would be invaluable for a deeper understanding of the chemical properties of this compound and could guide further experimental studies and applications.
Structure Activity Relationship Sar Studies and Molecular Recognition
Design Principles for Derivatives based on the 4-Chloro-7-nitro-1H-imidazo[4,5-c]pyridine Scaffold
The design of derivatives based on the this compound scaffold is guided by several key principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. A primary strategy involves bioisosteric replacement and scaffold hopping, where this imidazo[4,5-c]pyridine core is used as a surrogate for other heterocyclic systems to improve biological activity or physicochemical properties. The inherent functionalities of the scaffold, including the chloro and nitro groups, provide reactive handles for synthetic modifications and are critical determinants of the molecule's electronic properties and interaction capabilities.
Another core design principle is the introduction of various substituents at different positions of the imidazo[4,5-c]pyridine ring system to probe the steric and electronic requirements of the target binding site. This systematic modification allows for the fine-tuning of the molecule's interaction with its biological target, leading to enhanced affinity and selectivity. Furthermore, the development of derivatives often involves the incorporation of pharmacophoric features known to be important for interacting with specific enzyme or receptor families. For instance, the introduction of groups capable of forming hydrogen bonds, hydrophobic interactions, or π-stacking can significantly influence the binding affinity of the resulting compounds.
The structural characteristics of the this compound scaffold make it a versatile template for the development of targeted therapies. Its rigid bicyclic core provides a defined orientation for appended functional groups, which can be crucial for achieving high-affinity binding to a biological target. The exploration of different substitution patterns on this scaffold is a key strategy in the discovery of new and effective therapeutic agents.
Rational Modulation of Molecular Structure for Specific Biological Target Interactions
The rational modulation of the this compound molecular structure is a cornerstone of medicinal chemistry efforts to develop compounds with specific and potent biological activities. By systematically altering the substituents at various positions on the heterocyclic core, researchers can fine-tune the molecule's properties to achieve desired interactions with biological targets.
The substitution pattern on the imidazo[4,5-c]pyridine ring system plays a pivotal role in determining the molecule's biological activity and its ability to be recognized by specific targets. While specific SAR studies on this compound are not extensively documented, general principles from related heterocyclic compounds can provide valuable insights.
For pyridine (B92270) derivatives, it has been observed that the presence of electron-donating groups such as methoxy (B1213986) (-OCH3) and amino (-NH2) groups, as well as hydrogen bond donors like hydroxyl (-OH) groups, can enhance antiproliferative activity. nih.govmdpi.com Conversely, the introduction of bulky groups or certain halogen atoms can lead to a decrease in activity. nih.govmdpi.com In the context of the imidazo[4,5-c]pyridine scaffold, substitutions at the N1 and N3 positions of the imidazole (B134444) ring, and at the C2, C4, C6, and C7 positions of the pyridine ring, can significantly influence the molecule's steric and electronic profile, thereby affecting its interaction with biological targets.
| Substituent Type | General Impact on Activity | Potential Rationale |
|---|---|---|
| Electron-donating groups (-OCH3, -NH2) | Enhancement | Increased electron density may favor interactions with electron-deficient pockets in the target. |
| Hydrogen bond donors (-OH) | Enhancement | Formation of key hydrogen bonds with the target protein. |
| Halogens (e.g., Cl, Br, F) | Variable (can decrease activity) | Can alter electronic properties and participate in halogen bonding, but may also introduce unfavorable steric hindrance. |
| Bulky groups | Decrease | Steric clashes within the binding site can prevent optimal orientation. |
The chloro and nitro groups are critical functional moieties on the this compound scaffold, and they exert a profound influence on the molecule's binding affinity and selectivity. The nitro group, being a strong electron-withdrawing group, significantly modulates the electronic properties of the aromatic system. This electronic modification can be crucial for the molecule's ability to participate in various non-covalent interactions, including dipole-dipole and electrostatic interactions, with the target protein. For some nitroimidazole compounds, the nitro group is essential for their biological activity. nih.gov
The chlorine atom, as a halogen, can also play a multifaceted role in molecular recognition. It can act as a hydrogen bond acceptor and participate in halogen bonding, a non-covalent interaction that has gained recognition for its importance in drug-receptor binding. The presence of a chloro group can also influence the lipophilicity of the molecule, which in turn affects its pharmacokinetic properties and its ability to cross cell membranes to reach its target. In some related imidazo[1,2-b]pyridazine (B131497) series, a chlorine atom at a specific position was found to be a key feature for biological activity. mdpi.com
| Functional Group | Potential Role in Binding | Impact on Physicochemical Properties |
|---|---|---|
| Chloro (Cl) | - Hydrogen bond acceptor
| - Increases lipophilicity
|
| Nitro (NO2) | - Strong electron-withdrawing group, influencing electronic interactions
| - Increases polarity
|
Molecular Docking and Computational Elucidation of Ligand-Receptor Binding Modes
Molecular docking and other computational methods are indispensable tools for understanding the interactions between small molecules like this compound and their biological targets at a molecular level. These in silico techniques provide insights into the binding poses, affinities, and the key interactions that stabilize the ligand-receptor complex.
Pharmacophore modeling is a powerful computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For the this compound scaffold, a pharmacophore model would likely include features such as hydrogen bond acceptors (from the ring nitrogens and the nitro group), a hydrogen bond donor (from the N-H of the imidazole ring), and an aromatic/hydrophobic region (from the bicyclic ring system).
By understanding the key pharmacophoric features, medicinal chemists can design new derivatives with improved potency and selectivity. This involves modifying the scaffold to better match the identified pharmacophore or to introduce new features that can lead to additional favorable interactions with the target. For example, if a hydrophobic pocket is identified in the target's binding site, derivatives with appropriate lipophilic substituents could be synthesized to exploit this interaction. The ultimate goal of pharmacophore modeling is to guide the rational design of new molecules with optimized biological activity.
Investigation of Allosteric Modulation Mechanisms
While direct investigations into the allosteric modulation mechanisms of this compound are not extensively documented in publicly available research, the broader class of imidazo[4,5-c]pyridine derivatives has been identified as a promising scaffold for the development of allosteric modulators. nih.govnih.gov Allosteric modulators bind to a site on a receptor that is topographically distinct from the orthosteric site (the binding site of the endogenous ligand), inducing a conformational change that can potentiate or inhibit the receptor's response to the endogenous ligand.
One of the most relevant examples within this chemical family is the investigation of 1H-imidazo[4,5-c]quinolin-4-amine derivatives as positive allosteric modulators (PAMs) of the A3 adenosine (B11128) receptor (A3AR). researchgate.net These studies have provided valuable insights into the potential for the imidazo[4,5-c]pyridine core to participate in allosteric binding. Computational modeling and structure-activity relationship (SAR) studies of these A3AR PAMs suggest that the imidazo[4,5-c]quinoline scaffold binds to a hydrophobic pocket on the cytosolic interface of the receptor. researchgate.net This binding is thought to stabilize an active conformation of the receptor, thereby enhancing the efficacy of orthosteric agonists. researchgate.net
The SAR of these A3AR PAMs indicates that substitutions at various positions on the imidazo[4,5-c]quinoline ring system can significantly impact allosteric activity. For instance, bulky substituents at the 2-position and specific substitutions on a phenylamino (B1219803) group at the 4-position were found to be critical for potent allosteric modulation. researchgate.net
Given the structural similarity, it is plausible that this compound could be explored for its potential as an allosteric modulator of various receptors. The electronic properties conferred by the chloro and nitro groups would likely influence its binding affinity and selectivity for an allosteric site. The electron-withdrawing nature of these substituents could modulate the hydrogen bonding capacity and electrostatic interactions of the imidazo[4,5-c]pyridine core with amino acid residues within an allosteric pocket. Further research, including computational docking studies and experimental screening against a panel of receptors, would be necessary to elucidate any potential allosteric modulatory activities of this specific compound.
Mechanism-Based Studies of Enzyme Inhibition and Receptor Modulation
The imidazo[4,5-c]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets, including enzymes and receptors. nih.govnih.gov While mechanism-based studies specifically for this compound are limited, research on related derivatives provides a framework for understanding its potential mechanisms of action.
Enzyme Inhibition:
Derivatives of imidazo[4,5-c]pyridine have been identified as potent inhibitors of several key enzymes. For example, trisubstituted imidazo[4,5-c]pyridines have been developed as inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell signaling pathways. nih.gov The inhibitory activity of these compounds is attributed to their ability to bind to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates. The specific substitutions on the imidazo[4,5-c]pyridine core are critical for achieving high affinity and selectivity. nih.gov
Furthermore, imidazo[4,5-c]pyridin-2-one derivatives have been synthesized and evaluated as inhibitors of Src family kinases, which are often dysregulated in cancers like glioblastoma. nih.gov The design of these inhibitors is based on creating a scaffold that can form key hydrogen bonding interactions with the hinge region of the kinase domain. nih.gov
Another important class of enzymes targeted by imidazo[4,5-c]pyridine derivatives is the poly(ADP-ribose) polymerase (PARP) family, particularly PARP-1, which is involved in DNA repair. nih.gov Imidazo[4,5-c]pyridinecarboxamide derivatives have been shown to be effective PARP-1 inhibitors, with their mechanism of action involving competition with the NAD+ substrate at the active site. nih.govresearchgate.net
The presence of the chloro and nitro groups on the this compound molecule would significantly alter its electronic and steric properties compared to the aforementioned examples. These substituents could influence the compound's ability to interact with the active site of various enzymes, potentially leading to inhibitory activity. For instance, the electron-withdrawing nitro group could participate in specific interactions with amino acid residues, while the chloro group could occupy a hydrophobic pocket within an enzyme's active site.
Receptor Modulation:
In addition to enzyme inhibition, the imidazo[4,5-c]pyridine scaffold has been explored for its ability to modulate the activity of various receptors. As discussed in the previous section, derivatives have been identified as allosteric modulators of the A3 adenosine receptor. researchgate.net
Furthermore, the structural similarity of imidazo[4,5-c]pyridines to purines suggests that they could act as antagonists or agonists at purinergic receptors. nih.govnih.gov The diverse biological activities of this class of compounds also include their potential as GABAA receptor positive allosteric modulators. nih.govnih.gov
Applications in Synthetic Methodology Development and Advanced Materials Research
4-Chloro-7-nitro-1H-imidazo[4,5-c]pyridine as a Versatile Building Block in Complex Molecule Synthesis
The dual functionality of this compound provides a powerful platform for the synthesis of diverse and complex molecules, particularly in the realm of drug discovery. osi.lvorganic-chemistry.org The chloro group at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of substituents, including amines, alcohols, and thiols. Concurrently, the nitro group at the 7-position can be readily reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions.
This sequential or orthogonal functionalization strategy enables the rapid generation of libraries of substituted imidazo[4,5-c]pyridine derivatives. These derivatives are often explored as potential therapeutic agents, including kinase inhibitors for cancer treatment and dual-activity modulators for complex diseases. nih.govnih.gov For example, the imidazo[4,5-c]pyridin-2-one core has been integral to the design of novel Src family kinase inhibitors for glioblastoma. nih.gov The synthesis of such complex structures often relies on the reactivity imparted by substituents like the chloro and nitro groups present in the title compound.
Table 1: Synthetic Transformations of the this compound Scaffold
| Transformation | Reagents & Conditions | Resulting Functional Group | Application Area |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Primary/Secondary Amines, Alcohols, Thiols | Substituted Amines, Ethers, Thioethers at C4 | Library Synthesis, Kinase Inhibitors |
| Nitro Group Reduction | SnCl₂, H₂, Pd/C, Na₂S₂O₄ | Amino Group at C7 | Further Functionalization, Bioactive Molecules |
Development of Novel Reagents and Catalytic Systems Based on the Imidazo[4,5-c]pyridine Core
The imidazo[4,5-c]pyridine core, with its multiple nitrogen atoms, possesses intrinsic coordinating properties, making it an attractive scaffold for the development of novel ligands for catalysis. mdpi.com The imidazole (B134444) and pyridine (B92270) nitrogen atoms can act as binding sites for a variety of metal ions. mdpi.com By modifying this compound, chemists can design bespoke ligands with tailored electronic and steric properties.
For instance, derivatization at the 4-position can introduce phosphine, carboxylate, or other coordinating groups, creating bidentate or tridentate ligands. These ligands can then be complexed with transition metals like palladium, copper, or molybdenum to form novel catalytic systems. nih.govacs.org Such catalysts could find applications in cross-coupling reactions, oxidation/reduction processes, or asymmetric synthesis. While the direct use of this compound as a catalyst is not established, its role as a precursor to specialized ligands is an active area of research interest. The electronic properties of the scaffold, modulated by substituents, can influence the activity and selectivity of the resulting metal complex. mdpi.com
Exploration of Photophysical Properties for Optoelectronic Materials
While specific experimental data on the photophysical properties of this compound are not widely reported, its structural features suggest a strong potential for applications in optoelectronic and fluorescent materials. This potential is largely inferred from its close structural analogy to 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), a well-known and extensively studied fluorogenic dye. nih.govchemicalbook.comnih.gov
NBD-Cl is itself non-fluorescent but reacts with primary and secondary amines to form highly fluorescent adducts that emit in the green-yellow region of the visible spectrum. tcichemicals.comnih.govresearchgate.netresearchgate.net This "turn-on" fluorescence mechanism makes it a valuable tool for labeling and detecting biomolecules. The core of NBD-Cl is an electron-deficient nitro-substituted aromatic system, similar to the title compound. Theoretical and experimental studies on related imidazopyridine systems show that their absorption and emission properties are highly sensitive to substituent effects and the solvent environment. nih.govresearchgate.netijrpr.comfigshare.com The presence of an electron-withdrawing nitro group, in particular, can lead to significant Stokes shifts, a desirable property for fluorescent probes and optoelectronic devices. figshare.com
The theoretical potential for this compound to act as a fluorogenic reagent is high. Reaction with nucleophiles at the 4-position would replace the chloro group, modulating the electronic structure of the molecule and likely "switching on" fluorescence, analogous to NBD-Cl. This makes it a compelling candidate for the development of new fluorescent probes for chemical biology and materials science applications, such as sensors and organic light-emitting diodes (OLEDs).
Table 2: Comparison of NBD-Cl and Theoretical Properties of this compound Adducts
| Property | 4-chloro-7-nitrobenzofurazan (NBD-Cl) Adducts | This compound Adducts (Theoretical) |
|---|---|---|
| Fluorescence | Strong green-yellow emission | Potentially strong emission, wavelength tunable by substituent |
| Mechanism | Fluorogenic ("Turn-on") | Predicted to be Fluorogenic |
| Excitation Max (λex) | ~460-478 nm nih.govnih.gov | Dependent on adduct, likely in the violet-blue to green range |
| Emission Max (λem) | ~535-540 nm nih.govnih.gov | Dependent on adduct, likely in the green to orange range |
| Potential Applications | Fluorescent labeling, HPLC derivatization tcichemicals.com | Fluorescent probes, chemosensors, optoelectronic materials |
Emerging Research Directions and Future Perspectives
Unexplored Synthetic Avenues for Highly Functionalized Imidazo[4,5-c]pyridine Derivatives
Traditional synthesis of the imidazo[4,5-c]pyridine core often involves the condensation of 3,4-diaminopyridine (B372788) with carboxylic acids or their equivalents. nih.gov While effective, these methods can lack efficiency for creating highly complex and diverse derivatives. The future of synthesizing functionalized imidazo[4,5-c]pyridines hinges on adopting modern synthetic strategies that offer greater precision, diversity, and efficiency.
One promising and relatively unexplored avenue is the late-stage C-H functionalization of the pre-formed imidazo[4,5-c]pyridine scaffold. mdpi.com This approach avoids the need to synthesize complex precursors and allows for direct modification of the core structure. Photocatalysis, using visible light to initiate radical-based reactions, could enable the introduction of novel functional groups like alkyl, aryl, and trifluoromethyl moieties at specific positions, which are otherwise difficult to install using conventional methods. semanticscholar.org
Furthermore, the application of multicomponent reactions (MCRs) remains an underutilized strategy for this specific scaffold. mdpi.com Designing novel MCRs, such as isocyanide-based reactions, could allow for the one-pot assembly of highly substituted imidazo[4,5-c]pyridines from simple, readily available starting materials. mdpi.com This not only improves synthetic efficiency but also provides rapid access to large libraries of compounds for biological screening.
Below is a table comparing traditional and emerging synthetic strategies for imidazo[4,5-c]pyridine derivatives.
| Feature | Traditional Methods (e.g., Condensation) | Emerging Methods (e.g., C-H Functionalization, MCRs) |
| Starting Materials | Often require pre-functionalized pyridines | Simpler, more fundamental building blocks |
| Efficiency | Multiple steps, often with purification at each stage | Fewer steps, often one-pot procedures |
| Diversity | Limited by the availability of starting materials | High potential for diverse and complex structures |
| Conditions | Can require harsh conditions (high heat, strong acids) | Often milder, more functional-group-tolerant conditions |
Advanced Mechanistic Insights via Time-Resolved Spectroscopy and In Situ Monitoring Techniques
A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. Currently, many proposed mechanisms for the formation of heterocyclic compounds are based on the analysis of final products. Future research should focus on employing advanced spectroscopic techniques to gain real-time insights into the synthesis of imidazo[4,5-c]pyridine derivatives.
Time-resolved spectroscopy, which operates on timescales from femtoseconds to milliseconds, can capture the fleeting existence of reaction intermediates. iisc.ac.inwikipedia.orgyoutube.com Techniques like time-resolved infrared (IR) and transient absorption spectroscopy could be used to observe the key bond-forming and ring-closing steps in the cyclization process to form the imidazole (B134444) ring. unipr.itbyopera.com This would provide direct evidence for proposed intermediates and transition states, moving beyond computational predictions.
In addition to mechanistic studies of synthesis, these techniques can be invaluable for understanding how these molecules interact with their biological targets. For instance, time-resolved fluorescence spectroscopy could monitor the binding dynamics of a fluorescently-tagged imidazo[4,5-c]pyridine derivative to a target protein, providing kinetic data on association and dissociation rates.
In situ monitoring techniques (e.g., ReactIR, in situ NMR) also offer a powerful way to track the progress of a reaction in real time. rsc.orgrsc.org This allows for precise optimization of reaction parameters like temperature, concentration, and catalyst loading to maximize yield and minimize impurities, which is a critical step towards developing scalable synthetic processes. rsc.org
Integration of Artificial Intelligence and Machine Learning in Scaffold Design and SAR Prediction
Currently, structure-activity relationship (SAR) studies are often built upon a labor-intensive cycle of synthesis and testing. ML models, particularly deep neural networks, can be trained on existing SAR data from imidazo[4,5-c]pyridine analogues and other heterocyclic compounds. researchgate.net These trained models can then predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. nih.gov
Furthermore, generative AI models offer the potential for de novo drug design. nih.gov These algorithms can design entirely new imidazo[4,5-c]pyridine derivatives that are optimized for specific properties, such as high binding affinity for a target kinase and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. This moves beyond modifying existing structures to creating novel chemical matter with tailored functions.
| AI/ML Application | Description | Potential Impact on Imidazo[4,5-c]pyridine Research |
| Predictive SAR Modeling | Training ML models on existing data to predict the biological activity of new compounds. researchgate.net | Rapidly screen virtual libraries to identify high-potential candidates for synthesis. |
| De Novo Design | Using generative models to create novel molecular structures with desired properties. nih.gov | Design molecules with optimized potency, selectivity, and drug-like properties from the ground up. |
| ADMET Prediction | Predicting pharmacokinetic and toxicity properties of virtual compounds. | Reduce late-stage failures by identifying compounds with poor drug-like properties early in the process. |
| Synthesis Planning | AI tools that suggest potential synthetic routes for novel, complex target molecules. | Accelerate the synthesis of computationally designed compounds by providing viable reaction pathways. |
Sustainable and Scalable Production Methods for Key Imidazo[4,5-c]pyridine Intermediates
As promising drug candidates emerge from the imidazo[4,5-c]pyridine scaffold, the need for sustainable and scalable production methods becomes paramount. The synthesis of the title compound and its derivatives relies on key intermediates, most notably functionalized 3,4-diaminopyridines. Developing "green" synthetic routes for these building blocks is a critical future objective.
Future research should focus on replacing stoichiometric reagents and harsh solvents with more environmentally benign alternatives. nih.govmdpi.com This includes the use of heterogeneous catalysts that can be easily recovered and reused, and employing aqueous micellar media or solvent-free reaction conditions. rsc.orgacs.orgeurekaselect.com Microwave-assisted synthesis has already shown promise in reducing reaction times and improving yields for related heterocycles and should be further explored for key intermediates. eurjchem.com
For scalability, continuous flow chemistry offers significant advantages over traditional batch processing. Flow reactors can provide better control over reaction parameters, improve safety, and allow for more efficient production on a larger scale. Adapting the synthesis of key diaminopyridine intermediates, and the subsequent cyclization to form the imidazo[4,5-c]pyridine core, to a continuous flow process would be a major step towards industrial viability. nih.govresearchgate.netacs.org
Exploration of Novel Molecular Recognition Principles and Target Engagement Strategies
The imidazo[4,5-c]pyridine scaffold has shown promise in targeting a range of proteins, particularly kinases. nih.gov However, achieving high potency and selectivity remains a key challenge. Future research should move beyond traditional drug design principles to explore novel molecular recognition and target engagement strategies. nih.govnih.gov
This includes the rational design of derivatives that can exploit less common non-covalent interactions within a protein's binding pocket, such as halogen bonds, cation-π interactions, or interactions with structural water molecules. nih.gov A deeper understanding of the specific sub-pockets of target kinases can guide the design of inhibitors that achieve selectivity by engaging with unique residues or conformations not present in other kinases. researchgate.netacs.org
Q & A
Q. What are the established synthetic routes for 4-chloro-7-nitro-1H-imidazo[4,5-c]pyridine, and how do reaction conditions influence product purity?
- Methodological Answer : The compound can be synthesized via cyclization of substituted pyridine precursors. For example, derivatives of imidazo[4,5-c]pyridine are often prepared from 5-amino-4-chloropyridine intermediates. Reaction conditions such as solvent polarity (e.g., DMF vs. ethanol) and catalysts (e.g., p-toluenesulfonic acid) significantly impact yields and purity. Phase-transfer catalysis (solid-liquid) is also effective for imidazo[4,5-c]pyridine synthesis, as seen in analogous brominated derivatives .
Q. How can spectroscopic techniques (e.g., NMR, IR) and computational methods validate the structure of this compound?
- Methodological Answer :
- NMR : The anomeric proton in ribosylated derivatives (e.g., nucleosides) shows distinct downfield shifts (~δ7.83) when glycosylation occurs adjacent to electron-withdrawing groups, aiding in regiochemical assignments .
- IR/Raman : Density Functional Theory (DFT) at B3LYP/6-31G(d,p) level predicts vibrational modes and potential energy distributions (PED) for imidazo[4,5-c]pyridines, aligning with experimental FTIR/Raman spectra .
- XRD : Bond lengths and angles from optimized DFT geometries match X-ray data for structurally similar triazolo-pyridines .
Q. What is the reactivity profile of the chloro and nitro substituents in this compound under nucleophilic substitution conditions?
- Methodological Answer : The chloro group at position 4 exhibits variable reactivity. For example, in ethyl 7-chloro-imidazo[4,5-b]pyridine-5-carbamate, the chloro group resists substitution with sodium azide but reacts with sodium methoxide in refluxing propanol to yield 5-amino-7-chloro derivatives. Electron-withdrawing groups (e.g., nitro at position 7) enhance chloro substitution in polar aprotic solvents .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing imidazo[4,5-c]pyridine derivatives be addressed?
- Methodological Answer : Regioselectivity depends on steric and electronic factors. For example, ribosylation of 4-chloro-triazolo[4,5-c]pyridine produces three isomers (N1, N2, N3 substitution), with isomer ratios influenced by reaction temperature and protecting groups. Computational modeling (e.g., DFT) predicts charge distribution to guide substitution sites .
Q. What experimental strategies resolve contradictions in reported reactivity of chloro-substituted imidazo[4,5-c]pyridines?
- Methodological Answer : Divergent results (e.g., chloro stability vs. substitution) arise from solvent effects and neighboring group participation. For instance, hydrazinolysis in anhydrous hydrazine/HCl displaces chloro groups, while aqueous ethanol fails. Systematic screening of solvents (e.g., PrOH vs. EtOH-H₂O) and additives (e.g., Raney nickel for dehalogenation) clarifies reactivity patterns .
Q. How do computational methods (e.g., DFT) predict the tautomeric behavior and electronic properties of this compound?
- Methodological Answer : DFT calculations at B3LYP/6-31G(d,p) level model tautomeric equilibria (e.g., 1H vs. 3H tautomers) by comparing Gibbs free energy differences. The nitro group increases electron deficiency at C7, enhancing hydrogen bonding with solvents like DMSO, as shown in UV spectral shifts (λmax ~300 nm at pH 1 vs. 290 nm at pH 11) .
Q. What role does the nitro group play in modulating biological activity, and how can this be probed experimentally?
- Methodological Answer : The nitro group enhances electrophilicity, enabling interactions with biological targets (e.g., enzyme active sites). Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing nitro with amino or methyl groups) and testing inhibition potency. For example, 4-chloro-7-nitro derivatives show enhanced SSAO (semicarbazide-sensitive amine oxidase) inhibition compared to non-nitrated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
